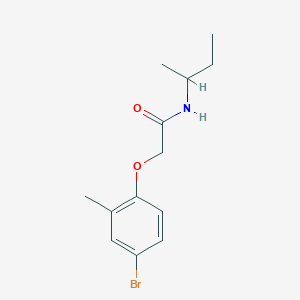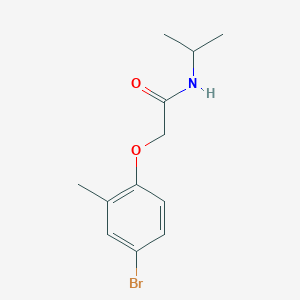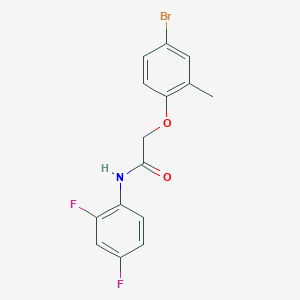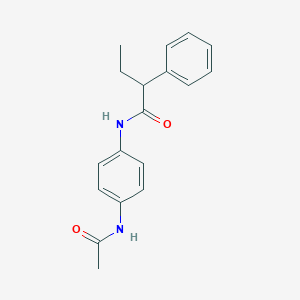![molecular formula C18H20N2O5S B297167 methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MGBG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Wirkmechanismus
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate inhibits SAMDC by binding to the enzyme's active site and preventing the decarboxylation of S-adenosylmethionine (SAM), which is the precursor to polyamines. This leads to a depletion of polyamines, which are essential for cell growth and proliferation. The depletion of polyamines can induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The depletion of polyamines by methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis and inhibit cell growth. In parasitic infections, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the growth of parasites by depleting their polyamine levels. In inflammation, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. It has also been shown to have anti-inflammatory effects, which can be useful for studying inflammation. However, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has some limitations as well. Its potency can vary depending on the cell type and experimental conditions. It can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate. One direction is the development of more potent and selective inhibitors of SAMDC. Another direction is the study of the role of polyamines in other diseases, such as neurodegenerative diseases. The use of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate as a potential therapeutic agent for cancer and parasitic infections also requires further investigation. Finally, the development of more advanced experimental techniques, such as CRISPR-Cas9 gene editing, can help to further elucidate the role of polyamines in cell growth and proliferation.
Synthesemethoden
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a benzyl group. The glycine moiety is then introduced through a reaction with N-carbobenzyloxyglycine methyl ester. The final step involves the introduction of the methylsulfonyl group through a reaction with methylsulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in scientific research. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting polyamines. It has also been studied for its potential applications in other diseases, such as parasitic infections and inflammation.
Eigenschaften
Molekularformel |
C18H20N2O5S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
methyl 4-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-25-18(22)15-8-10-16(11-9-15)19-17(21)13-20(26(2,23)24)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CVYZGKYOKTUIGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)








